5-(Azetidin-3-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole
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Overview
Description
5-(Azetidin-3-yl)-3-(2,3-dihydrobenzofuran-5-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Azetidin-3-yl)-3-(2,3-dihydrobenzofuran-5-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Synthesis of the Benzofuran Moiety: The benzofuran ring can be synthesized via intramolecular cyclization of ortho-hydroxyaryl ketones.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the azetidine ring or the benzofuran moiety.
Reduction: Reduction reactions can occur, especially at the oxadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the heteroatoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxadiazole N-oxides, while reduction may yield reduced oxadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Azetidin-3-yl)-3-(2,3-dihydrobenzofuran-5-yl)-1,2,4-oxadiazole depends on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can vary based on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-(Azetidin-3-yl)-3-phenyl-1,2,4-oxadiazole
- 5-(Azetidin-3-yl)-3-(2,3-dihydrobenzofuran-5-yl)-1,3,4-oxadiazole
Uniqueness
5-(Azetidin-3-yl)-3-(2,3-dihydrobenzofuran-5-yl)-1,2,4-oxadiazole is unique due to the presence of both the azetidine and benzofuran moieties, which may confer specific biological activities and chemical properties not found in other oxadiazole derivatives.
Properties
CAS No. |
1248907-71-2 |
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Molecular Formula |
C13H13N3O2 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-(azetidin-3-yl)-3-(2,3-dihydro-1-benzofuran-5-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H13N3O2/c1-2-11-8(3-4-17-11)5-9(1)12-15-13(18-16-12)10-6-14-7-10/h1-2,5,10,14H,3-4,6-7H2 |
InChI Key |
KFYNRJMEQWRIKS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C3=NOC(=N3)C4CNC4 |
Origin of Product |
United States |
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